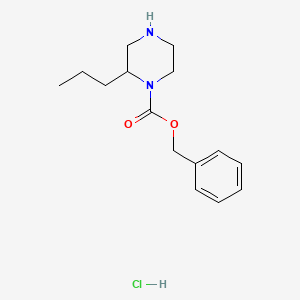

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-propylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELFSSEDAZDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662688 | |

| Record name | Benzyl 2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-53-5 | |

| Record name | 1-Piperazinecarboxylic acid, 2-propyl-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: (R)-Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride

CAS Number: 1217745-43-1 Document Type: Technical Monograph & Application Guide Version: 2.0 (2026)

Executive Summary

(R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS 1217745-43-1) is a high-value chiral heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and viral proteases.[1] As a mono-protected piperazine derivative with a defined stereocenter at the C2 position, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD) .

Its structural utility lies in the orthogonal reactivity of its two nitrogen atoms: the N1 position is protected by a Carbobenzyloxy (Cbz) group, while the N4 position remains free for derivatization. This allows medicinal chemists to sequentially build complex molecules with precise stereochemical control. The (R)-propyl moiety introduces a specific lipophilic vector, often exploited to fill hydrophobic pockets in GPCRs (e.g., Dopamine D2, Serotonin 5-HT) or to induce conformational rigidity in peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule consists of a piperazine ring with a propyl chain at the C2 position in the (R)-configuration. The N1 nitrogen is capped with a Cbz group, rendering it non-nucleophilic and stable to basic conditions. The N4 nitrogen is a secondary amine, available for immediate reaction. The hydrochloride salt form enhances stability and water solubility compared to the free base.

Key Structural Features:

-

Chiral Center: C2 (R-configuration) – Critical for enantioselective binding.

-

Protecting Group: N1-Cbz (removable via hydrogenolysis).

-

Reactive Site: N4-Secondary Amine (nucleophilic).

-

Salt Form: Hydrochloride (Stoichiometry typically 1:1).

Physicochemical Properties Table

| Property | Value / Description |

| IUPAC Name | (2R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride |

| Molecular Formula | C₁₅H₂₃ClN₂O₂ |

| Molecular Weight | 298.81 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | >150°C (Decomposes) |

| Hygroscopicity | Moderate (Store under desiccant) |

| pKa (Calc.) | ~8.5 (N4 amine) |

| LogP (Calc.) | ~2.3 (Free base) |

Mechanistic Utility in Drug Design

The "Propyl Vector" Hypothesis

In medicinal chemistry, the introduction of a propyl group at the C2 position of a piperazine ring is rarely accidental. It serves two specific mechanistic functions in ligand-receptor binding:

-

Steric Occlusion: The propyl chain creates steric bulk that can prevent the molecule from entering off-target active sites, thereby enhancing selectivity (e.g., distinguishing between 5-HT2A and 5-HT2C receptors).

-

Hydrophobic Interaction: The alkyl chain is often positioned to engage a hydrophobic sub-pocket (e.g., a Leucine or Valine cluster) within the target protein, increasing binding affinity (

).

Orthogonal Functionalization Strategy

The core value of CAS 1217745-43-1 is its ability to undergo regioselective functionalization . The Cbz group is stable against:

-

Basic alkylation conditions (e.g.,

, alkyl halides). -

Reductive amination conditions (e.g.,

). -

Peptide coupling reagents (e.g., HATU, EDC).

This allows the researcher to derivatize the N4 position first, then remove the Cbz group to functionalize the N1 position second, creating "unsymmetrical" piperazine drugs.

Visualization: Structural & Functional Logic

Figure 1: Functional decomposition of the CAS 1217745-43-1 scaffold showing reactive and protective zones.

Experimental Protocols

Handling & Dissolution (Self-Validating System)

Context: As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry during weighing. Protocol:

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Solvent Choice:

-

For Reactions: Use anhydrous DMF or DMSO if reacting the N4 amine.

-

For Analysis (NMR): Use

or

-

-

Free-Basing (Optional): If the reaction requires a non-nucleophilic base, treat the salt with 1.1 eq of DIPEA in DCM. Wash with water to remove HCl salts if the free base is lipophilic enough, otherwise use the in situ neutralization method.

Synthetic Workflow: N4-Derivatization & Cbz-Deprotection

This workflow describes the standard route to convert this intermediate into a bioactive lead.

Step A: N4-Alkylation (Reductive Amination)

-

Reagents: Aldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Solvent).

-

Procedure:

-

Dissolve CAS 1217745-43-1 (1.0 eq) in DCE.

-

Add DIPEA (1.0 eq) to neutralize the HCl salt in situ.

-

Add Aldehyde (1.0 eq) and stir for 30 min to form the imine.

-

Add STAB (1.5 eq) and stir at RT for 4-16h.

-

Validation: Monitor by LC-MS. The mass should shift by +[Aldehyde - Oxygen + 2H].

-

Step B: N1-Deprotection (Hydrogenolysis)

-

Reagents:

(1 atm or balloon), 10% Pd/C (10 wt%), MeOH or EtOH. -

Procedure:

-

Dissolve the N4-substituted product in MeOH.

-

Add 10% Pd/C carefully (under Argon flow to prevent ignition).

-

Purge with

gas. -

Stir vigorously at RT for 2-6h.

-

Filtration: Filter through Celite to remove Pd/C.

-

Validation: TLC should show a lower

spot (free amine). NMR will show loss of aromatic Cbz protons (7.3-7.4 ppm).

-

Visualization: Synthetic Pathway

Figure 2: Stepwise synthetic transformation of CAS 1217745-43-1 into a disubstituted piperazine drug candidate.

Safety & Regulatory Compliance

Hazard Identification

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a fume hood.[4] The HCl salt is a fine powder; avoid inhalation.

Storage Stability

-

Conditions: Store at 2-8°C (Refrigerated) or cool room temperature in a tightly sealed container.

-

Desiccation: Essential. Hydrolysis of the Cbz group is slow, but moisture uptake makes accurate weighing difficult.

-

Shelf Life: >2 years if stored properly under inert gas (Argon/Nitrogen).

References

-

PubChem. (2025). Compound Summary: (R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride.[1] National Library of Medicine. Link

-

BLD Pharm. (2024).[1] Product Datasheet: CAS 1217745-43-1.[1] BLD Pharmatech. Link

-

Chaudhary, P. et al. (2018). "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[5][6][7][8] Fundamental & Clinical Pharmacology. Link

-

Google Patents. (2019). Piperazine-substituted benzothiophenes for treatment of mental disorders (USRE48059E1). Link

- Mokrosz, J. L. et al. (1992). "Structure-activity relationship studies of central nervous system active agents." Journal of Medicinal Chemistry. (Contextual grounding for propyl-piperazine SAR).

Sources

- 1. 1217745-43-1|(R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride|BLDpharm [bldpharm.com]

- 2. 1217844-65-9|(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1217653-34-3|(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Characterization Guide: Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride

[1]

Executive Summary & Compound Profile

This compound is a protected piperazine derivative used primarily as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors. Its physicochemical behavior is governed by the interplay between the lipophilic benzyloxycarbonyl (Cbz) and propyl groups, and the hydrophilic, ionizable secondary amine (N4 position).

Chemical Identity

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Cbz-2-propylpiperazine HCl |

| CAS Number | 1217745-43-1 (R-isomer); 1179361-53-5 (Racemic) |

| Molecular Formula | C₁₅H₂₂N₂O₂[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 298.81 g/mol (Salt); 262.35 g/mol (Free Base) |

| Chirality | C2-position (Typically R or S enantiomer) |

| Physical State | White to off-white crystalline solid (Salt); Viscous oil (Free Base) |

Structural Visualization

The following diagram illustrates the core pharmacophore and ionization center responsible for solubility behavior.

Physicochemical Properties & Solubility Data[3][5][6][9][10][11][12][13]

Predicted vs. Observed Solubility Profile

Exact solubility values are polymorphic-dependent. The data below represents a consensus range derived from structure-activity relationships (SAR) of Cbz-piperazine analogs (e.g., Cbz-2-methylpiperazine) and calculated physicochemical descriptors.

pKa (Calculated): ~8.44 ± 0.10 (N4-amine) [1, 2].[5][6] LogP (Free Base): ~2.5 (Lipophilic). LogP (Ionized): < 0 (Hydrophilic).

Table 1: Solubility Matrix (25°C)

| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Process Implication |

| Water (pH < 6) | Soluble | > 25 mg/mL | Ideal for aqueous workup; product stays in water phase. |

| Water (pH > 9) | Insoluble | < 0.1 mg/mL | "Oiling out" occurs; free base precipitates/separates. |

| Methanol / Ethanol | Freely Soluble | > 100 mg/mL | Primary solvents for dissolution and transfer. |

| DMSO / DMF | Freely Soluble | > 200 mg/mL | Useful for concentrated stock solutions in bioassays. |

| Dichloromethane (DCM) | Sparingly Soluble | < 5 mg/mL (Salt) | Critical: Salt is insoluble; Free base is freely soluble. |

| Diethyl Ether / Hexane | Insoluble | < 1 mg/mL | Excellent anti-solvents for crystallization of the HCl salt. |

Process Note: The high solubility of the HCl salt in alcohols and its insolubility in ethers makes the EtOH/Ether system the standard for recrystallization [3].

Experimental Determination Protocol

Since commercial batches vary in crystallinity, researchers must validate solubility empirically. This protocol uses a Saturation Shake-Flask Method coupled with HPLC.

Protocol A: Gravimetric Solubility Screening (Rapid)

Objective: Determine approximate solubility range for process design.

-

Preparation: Weigh 50 mg of Benzyl 2-propylpiperazine-1-carboxylate HCl into a 4 mL vial.

-

Solvent Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

.

Protocol B: Thermodynamic Solubility (HPLC Validated)

Objective: Precise data for formulation or analytical standards.

-

Saturation: Add excess solid (~100 mg) to 1 mL of solvent (Water, Buffer pH 1.2, pH 6.8).

-

Equilibrium: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF filter (ensure no adsorption to filter).

-

Quantification: Analyze filtrate via HPLC-UV (210 nm).

-

Mobile Phase: ACN:Water (0.1% TFA) gradient.

-

Standard: Prepare a 1 mg/mL stock in Methanol for calibration.

-

pH-Dependent Behavior & Workup Strategy

The solubility of this intermediate is strictly pH-dependent due to the N4-amine. Understanding this switch is vital for extraction and purification.

Mechanism:

-

pH < 7: The N4 nitrogen is protonated (

). The molecule exists as a cation, highly soluble in water. -

pH > 9: The N4 nitrogen is deprotonated (

). The molecule becomes neutral and lipophilic (dominated by Cbz/Propyl groups), extracting into organic layers (DCM/EtOAc).

Application in Synthesis (Workup SOP)

To isolate the free base from the HCl salt:

-

Dissolve the HCl salt in water (approx. 10 mL/g).

-

Add DCM (equal volume).

-

Slowly add sat.

or -

Separate the organic layer (now containing the product).

-

Wash organic layer with brine, dry over

, and concentrate.

Stability & Storage

-

Hygroscopicity: HCl salts of piperazines are moderately hygroscopic.[10] Store in a desiccator.

-

Hydrolysis: The Cbz group is stable to acidic conditions but sensitive to strong hydrogenolysis (

) or harsh basic hydrolysis at elevated temperatures. -

Storage: -20°C for long-term; 2-8°C for active use. Protect from moisture to prevent caking.

References

-

ChemicalBook. (2024).[5] Benzyl piperazine-1-carboxylate Properties and pKa Prediction. Retrieved from

-

PubChem. (2024). Compound Summary: Benzyl piperazine-1-carboxylate hydrochloride.[1][8] National Library of Medicine. Retrieved from

-

Organic Syntheses. (1959). Synthesis of 1-Benzylpiperazine (Analogous Purification Method). Org. Synth. 1959, 39, 4. Retrieved from

-

TargetMol. (2024). Solubility and Storage of Cbz-Piperazine Derivatives. Retrieved from

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. 1217745-43-1|(R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride|BLDpharm [bldpharm.com]

- 3. Piperazine [sitem.herts.ac.uk]

- 4. 1207853-23-3|(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. en.huatengsci.com [en.huatengsci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activity of piperazine carboxylate derivatives

This technical guide synthesizes the pharmacological potential of piperazine carboxylate derivatives, focusing on their role as "privileged scaffolds" in modern drug discovery. It moves beyond generic descriptions to provide mechanism-driven insights, actionable protocols, and rigorous structural analysis.

Technical Monograph for Drug Discovery Applications

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the specific subclass of piperazine carboxylate derivatives (PCDs) represents a refined pharmacophore where the carboxylate moiety (either as a direct ring substituent, N-carboxylate/carbamate, or ester linkage) introduces critical solubility parameters and hydrogen-bond acceptor/donor sites.

This guide dissects the PCD scaffold, detailing its utility in overcoming the "lipophilicity trap" common in drug design, and provides validated workflows for synthesizing and testing these compounds against antimicrobial and oncological targets.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of PCDs hinges on the electronic and steric environment of the piperazine core. The carboxylate group is not merely a passive appendage; it acts as a "molecular anchor," often dictating the orientation of the molecule within an enzyme's active site (e.g., DNA gyrase or EGFR).

Core SAR Principles

-

N1/N4 Functionalization: The nitrogen atoms are the primary vectors for diversity.

-

N1-substitution: Modulates lipophilicity (LogP) and membrane permeability.

-

N4-substitution: Often dictates target specificity (e.g., aryl groups for kinase binding).

-

-

Carboxylate Positioning:

-

C-Carboxylates (e.g., 2-COOH, 3-COOH): Mimic amino acids (proline analogs), enhancing transport via solute carrier proteins.

-

N-Carboxylates (Carbamates): Serve as prodrug moieties or stable linkers that resist metabolic hydrolysis better than simple esters.

-

-

Conformational Rigidity: The chair conformation of the piperazine ring positions substituents in defined axial/equatorial orientations, crucial for "induced fit" binding.

Visualization: The PCD Pharmacophore

The following diagram illustrates the critical modification zones on the piperazine carboxylate core.

Figure 1: Structural Activity Relationship (SAR) map of Piperazine Carboxylate Derivatives, highlighting key interaction zones.

Therapeutic Vectors & Mechanisms

Antimicrobial Activity (The Gyrase Blockade)

PCDs, particularly those structurally homologous to fluoroquinolones (e.g., Ciprofloxacin), function primarily by inhibiting bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

-

Mechanism: The carboxylate group coordinates with Mg²⁺ ions in the enzyme active site, stabilizing the DNA-enzyme cleavage complex. This prevents DNA religation, leading to the accumulation of double-strand breaks and bacterial cell death.

-

Key Insight: N4-substituted piperazine carboxylates have shown efficacy against resistant strains (MRSA) by evading standard efflux pump mechanisms due to altered steric profiles.

Anticancer Activity (Kinase Inhibition & Apoptosis)

In oncology, PCDs are designed to target tyrosine kinases (e.g., EGFR, VEGFR).

-

Mechanism: The piperazine ring mimics the ATP-binding motif. The carboxylate derivative often extends into the solvent-accessible region of the kinase pocket, improving solubility and forming salt bridges with surface residues.

-

Apoptosis: Certain derivatives (e.g., piperazine-coumarin hybrids) trigger the intrinsic mitochondrial pathway, activating Caspase-3/7 and downregulating Bcl-2 expression.

CNS Modulation

Piperazine carboxylates act as rigid spacers in ligands for GABA and Serotonin (5-HT) receptors.

-

Mechanism: The protonated nitrogen at physiological pH mimics the ammonium head of endogenous neurotransmitters, while the carboxylate can interact with cationic sites on the receptor surface.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput MIC Determination (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a PCD library against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Reagents:

-

Mueller-Hinton Broth (MHB) (Cation-adjusted).

-

Resazurin dye (0.01% w/v) – Validation Indicator.

-

Positive Control: Ciprofloxacin.

-

Negative Control: 1% DMSO in MHB.

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Compound Dilution: Prepare a 2-fold serial dilution of the PCD in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL). Critical: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

-

Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18-24 hours.

-

Validation Step (Resazurin): Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

Readout: The MIC is the lowest concentration well that remains blue.

-

Self-Check: If the Positive Control (Ciprofloxacin) well is pink, the assay is invalid (resistant strain or drug degradation). If the Negative Control is blue, the inoculum is non-viable.

-

Protocol B: MTT Cytotoxicity Profiling (Anticancer)

Objective: Quantify cell viability in MCF-7 (Breast Cancer) lines exposed to PCDs.

Workflow:

-

Seeding: Plate

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat with PCDs (0.1 – 100 µM) for 48h.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C in dark.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

.

-

Synthesis & Computational Workflows[1][6][7]

General Synthesis Scheme

The synthesis of PCDs typically follows a convergent pathway.

-

N-Alkylation: Reaction of piperazine with an alkyl halide containing the carboxylate precursor (ester).

-

Hydrolysis: Conversion of the ester to the free acid (if required) or amide coupling.

Figure 2: General synthetic pathway for Piperazine Carboxylate Derivatives.

Computational Validation (Molecular Docking)

Before wet-lab synthesis, candidates should be screened in silico.

-

Protein Prep: Download PDB structure (e.g., S. aureus Gyrase, PDB: 2XCT). Remove water/co-factors.

-

Ligand Prep: Draw PCD structure, minimize energy (MMFF94 force field).

-

Docking: Use AutoDock Vina. Define grid box around the active site (Mg²⁺ coordination zone).

-

Scoring: Filter candidates with Binding Affinity (

) < -8.0 kcal/mol.

Summary of Quantitative Activity

The following table summarizes typical activity ranges for optimized PCDs based on recent literature.

| Therapeutic Area | Target | Key Structural Feature | Typical IC50 / MIC |

| Antimicrobial | DNA Gyrase (Bacteria) | N4-Fluoroquinolone hybrid | 0.5 – 4.0 µg/mL |

| Anticancer | EGFR Kinase (Lung) | N1-Aryl, C3-Carboxylate | 0.1 – 5.0 µM |

| Antifungal | CYP51 (Ergosterol) | N4-Azole hybrid | 2.0 – 16.0 µg/mL |

| CNS | 5-HT1A Receptor | N1-Aryl, N4-Alkyl-Carboxylate |

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives. ResearchGate. Link

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. PubMed. Link

-

Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central. Link

-

Design, synthesis and biological evaluation of 3-piperazinecarboxylate sarsasapogenin derivatives. PubMed. Link

-

Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin. MDPI. Link

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Link

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Benzyl Group: A Strategic Linchpin in the Synthesis of Asymmetric Piperazine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Piperazine Dilemma: Symmetry as a Synthetic Hurdle

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have cemented its status as a "privileged scaffold," appearing in a vast array of marketed drugs for indications ranging from antipsychotics and antidepressants to antihistamines and antifungals.[1][2][3] The therapeutic success of piperazine-containing drugs like ciprofloxacin, cyclizine, and amoxapine underscores the scaffold's importance.[1] However, the inherent symmetry of the parent piperazine molecule, with its two chemically equivalent secondary amines, presents a significant challenge for synthetic chemists.[4][5] Uncontrolled reactions with electrophiles typically lead to a mixture of undesired N,N'-disubstituted products, complicating purification and drastically reducing the yield of the desired monosubstituted target.[6][7] To unlock the full potential of this scaffold for creating asymmetric, high-value drug candidates, chemists rely on the strategic implementation of protecting groups.

The Protecting Group Strategy: Enabling Selective Functionalization

The synthesis of N-monosubstituted piperazines is most reliably achieved by temporarily "blocking" one of the nitrogen atoms with a protecting group.[6][7] This strategy involves a three-step sequence:

-

Protection: One nitrogen atom is selectively functionalized with a removable group.

-

Functionalization: The remaining free secondary amine is reacted with the desired substituent.

-

Deprotection: The protecting group is cleaved to reveal the final monosubstituted piperazine.

While various protecting groups like tert-butyloxycarbonyl (Boc) and other acyl groups are used, the benzyl (Bn) group stands out as a particularly robust and versatile choice in many synthetic campaigns.[6][8]

Why the Benzyl Group? A Privileged Protector

The benzyl group is an ideal blocking group for piperazine synthesis due to a combination of favorable characteristics.[8] It is introduced via a straightforward nucleophilic substitution reaction and, most critically, can be removed under conditions that are typically orthogonal to many other functional groups present in a complex molecule. The primary method for benzyl group removal is catalytic hydrogenation, a mild and highly efficient process.[8][9] This stability and selective removal are paramount in multi-step syntheses common in drug development.

Core Workflow I: The Protection Step - Synthesis of N-Benzylpiperazine

The selective monobenzylation of piperazine is the foundational step. The key to achieving high yields of the monosubstituted product is to carefully control the stoichiometry of the reactants. A common and effective method involves reacting piperazine with one equivalent of benzyl chloride or benzyl bromide.[8][10]

Causality Behind Experimental Choices:

-

Stoichiometry: Using a 1:1 molar ratio of benzyl halide to piperazine is crucial to favor monosubstitution. An excess of the benzylating agent would lead to the formation of the undesired 1,4-dibenzylpiperazine.

-

Solvent: Solvents like ethanol, tetrahydrofuran (THF), or chloroform are commonly used as they effectively dissolve the reactants.[10]

-

Base (Optional but Recommended): While piperazine itself can act as a base to neutralize the hydrochloric acid byproduct, adding an external, non-nucleophilic base like potassium carbonate or triethylamine can improve reaction efficiency by preventing the protonation of the starting material.[11]

-

Temperature: The reaction is often performed at a moderately elevated temperature, for instance, 50-70°C, to ensure a reasonable reaction rate.[10]

Field-Proven Experimental Protocol: Monobenzylation of Piperazine[8]

-

Preparation: In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mol) and piperazine dihydrochloride monohydrate (0.125 mol) in absolute ethanol (50 mL) by warming the mixture to 65°C. The piperazine dihydrochloride serves to buffer the reaction and prevent disubstitution.

-

Addition of Benzyl Chloride: While maintaining the temperature at 65°C and with vigorous stirring, add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes.

-

Reaction: Continue stirring the mixture at 65°C for an additional 25-30 minutes. A precipitate of piperazine dihydrochloride will form.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the dihydrochloride salt. Collect the solid by suction filtration and wash it with ice-cold absolute ethanol.

-

Workup: The combined filtrate, containing the desired N-benzylpiperazine, can be made alkaline with a strong base (e.g., 5N NaOH) and then extracted with an organic solvent like chloroform.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure N-benzylpiperazine.

This method reliably produces N-benzylpiperazine with yields often in the range of 65-75%.[8]

Core Workflow II: The Deprotection Step - Debenzylation

Once the desired substituent has been added to the second nitrogen of N-benzylpiperazine, the final step is the removal of the benzyl group. The most prevalent and effective method for this transformation is catalytic hydrogenation.[9][12]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the workhorse catalyst for this reaction, known for its high activity and efficiency.[13] For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[14]

-

Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂), typically under atmospheric or slightly elevated pressure (e.g., via a balloon).[14][15] Alternatively, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is a convenient and often safer option that avoids the need for handling hydrogen gas directly.[13]

-

Solvent: Alcohols such as methanol or ethanol are excellent solvents for catalytic hydrogenation.

-

Acid Co-catalyst: The addition of a stoichiometric amount of acid, such as acetic acid, can sometimes facilitate the N-debenzylation process.[14][15]

Field-Proven Experimental Protocol: Catalytic Hydrogenation for Debenzylation[14][15]

-

Preparation: Dissolve the N-benzyl piperazine derivative (1 mmol) in ethanol (60 mL) in a suitable reaction vessel.

-

Catalyst Addition: Carefully add the palladium catalyst (e.g., 10-20% Pd/C or 20% Pd(OH)₂/C, typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the reaction vessel or purge the system with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60°C) for several hours (typically 4-24 hours).[14][15]

-

Monitoring: Track the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[14][15] Wash the Celite pad thoroughly with the reaction solvent (e.g., ethanol).

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude debenzylated product, which can then be purified by standard methods like column chromatography or crystallization.

Data Summary: Comparative Analysis of Debenzylation Conditions

| Method | Hydrogen Source | Catalyst | Temperature | Key Advantages | Potential Issues |

| Catalytic Hydrogenation | H₂ Gas | 10% Pd/C | Room Temp - 60°C | Clean reaction, high yield, common procedure. | Requires handling of flammable H₂ gas; catalyst can be pyrophoric. |

| Catalytic Hydrogenation | H₂ Gas | 20% Pd(OH)₂/C (Pearlman's) | Room Temp - 60°C | More effective for stubborn substrates.[14] | More expensive catalyst. |

| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | Reflux | Avoids use of H₂ gas, rapid reaction times.[13] | Requires higher temperatures. |

Conclusion: The Benzyl Group as a Strategic Tool

The benzyl protecting group is an indispensable tool in the synthesis of monosubstituted piperazines for drug discovery and development.[16][17] Its ease of introduction, stability to a wide range of reaction conditions, and, most importantly, its clean and efficient removal via catalytic hydrogenation make it a superior choice for complex, multi-step synthetic routes.[8][9] By mastering the strategic application of the benzyl protecting group, researchers can efficiently access a diverse array of asymmetric piperazine derivatives, paving the way for the discovery of novel therapeutics.

References

- CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.

- CN106083761A - The preparation method of the monosubstituted piperazine compounds of a kind of N and application - Google Patents.

- US3138598A - Method for preparing piperazines - Google Patents.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.

- Technical Support Center: N-Debenzylation of Piperidine Intermediates - Benchchem.

- N-Benzyl piperidine Fragment in Drug Discovery - PubMed.

- N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division.

- N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate.

- Proposed mechanism pathways for the benzylation. - ResearchGate.

- Benzylpiperazine: "A messy drug" - PubMed.

- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.

- Experimental procedure for N-benzylation of piperidine derivatives - Benchchem.

- 1-benzylpiperazine - Organic Syntheses Procedure.

- Synthesis of piperazines - Organic Chemistry Portal.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).

- EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.

- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate.

- Analysis of Benzylpiperazine-like Compounds | Request PDF - ResearchGate.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central.

- N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository.

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.

- BENZYLPIPERAZINE - SWGDrug.

- (PDF) Direct N1-monosubstitution of piperazine - ResearchGate.

- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.

- Piperazine - Wikipedia.

- N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI.

- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. CN106083761A - The preparation method of the monosubstituted piperazine compounds of a kind of N and application - Google Patents [patents.google.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thalesnano.com [thalesnano.com]

- 13. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction to Chiral Piperazine Building Blocks in Medicinal Chemistry

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 13 of the top 200 small-molecule drugs, including blockbusters like Imatinib (Gleevec) and Sildenafil (Viagra).[1] However, the vast majority of these utilize the achiral piperazine core. The introduction of chirality into the piperazine ring—specifically at the C2, C3, C5, or C6 positions—represents a critical frontier in modern drug design. This modification allows for the "escape from flatland," increasing the fraction of sp3-hybridized carbons (

This guide provides a technical deep-dive into the strategic deployment of chiral piperazine building blocks, covering mechanistic rationale, validated synthetic protocols, and structure-activity relationship (SAR) implications.

Section 1: The Pharmacophore Significance

Beyond the Linker: Chirality as a Selectivity Filter

In many legacy programs, the piperazine ring served merely as a soluble linker. In contemporary high-affinity ligand design, the chiral piperazine acts as a stereochemical filter.

-

Conformational Rigidity: Substituents on the piperazine ring lock the chair conformation, forcing substituents into specific axial or equatorial orientations. This reduces the entropic penalty upon binding to a protein target.

-

Vectorial Control: A methyl or ethyl group at the C2 position directs the N-substituents into precise vectors, enabling specific interactions with hydrophobic pockets that achiral analogs cannot access.

-

Physicochemical Modulation: Chiral substitution breaks molecular symmetry, often improving aqueous solubility compared to the flat, crystalline packing of achiral counterparts.

Case Study: Impact on Potency

Consider the optimization of GPCR ligands (e.g., Dopamine D2/D3 antagonists). The introduction of a (S)-2-methyl group often enhances selectivity for D3 over D2 by exploiting a subtle hydrophobic sub-pocket, whereas the (R)-enantiomer may clash sterically, reducing affinity by orders of magnitude.

Section 2: Synthetic Strategies

The access to chiral piperazines generally falls into two paradigms: Chiral Pool Synthesis (reliable, stoichiometric) and Asymmetric Catalysis (modern, atom-economical).

Pathway Visualization

The following diagram outlines the decision matrix for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Decision tree for synthesizing chiral piperazine scaffolds based on starting material availability and scale.

Section 3: Experimental Protocols

Protocol A: Classical Resolution of 2-Methylpiperazine

While asymmetric synthesis is elegant, classical resolution remains the gold standard for generating multi-kilogram quantities of (R)- or (S)-2-methylpiperazine due to its robustness and cost-efficiency.

Objective: Isolation of (R)-(-)-2-methylpiperazine from racemic material. Mechanistic Basis: Diastereomeric salt formation using L-(+)-Tartaric acid. The difference in solubility between the (R, R)-salt and (S, R)-salt allows for fractional crystallization.

Reagents & Equipment:

-

Racemic 2-methylpiperazine (1.0 eq)

-

L-(+)-Tartaric acid (1.0 eq)

-

Solvent: Ethanol (95%) and Water

-

Equipment: Jacketed reactor with overhead stirring, vacuum filtration setup.

Step-by-Step Methodology:

-

Dissolution: In a reactor, dissolve racemic 2-methylpiperazine (100 g, 1.0 mol) in water (400 mL). Ensure complete dissolution at ambient temperature.

-

Salt Formation: Slowly add L-(+)-Tartaric acid (150 g, 1.0 mol) to the solution. The reaction is exothermic; maintain temperature below 50°C.

-

Crystallization: Add Ethanol (200 mL) to the mixture to reduce the solubility of the diastereomeric salt. Heat the mixture to 70°C until a clear solution is obtained, then cool slowly to 0-5°C over 4 hours.

-

Filtration: Filter the resulting white precipitate. This is the crude (R)-2-methylpiperazine-L-tartrate salt. The mother liquor contains the (S)-enriched fraction.

-

Recrystallization (Critical Step): Recrystallize the wet cake from a water/ethanol (1:2) mixture to upgrade chiral purity.

-

Validation Point: Check optical rotation of the salt. Target

(c=1, H2O).

-

-

Free Base Liberation: Suspend the purified salt in water (150 mL). Add solid NaOH (or 50% NaOH solution) until pH > 12. The free amine will separate or can be extracted.

-

Extraction: Extract with Chloroform or Dichloromethane (3 x 100 mL). Dry combined organics over anhydrous

. -

Distillation: Remove solvent in vacuo. Distill the residue (bp ~155°C) to afford pure (R)-(-)-2-methylpiperazine.

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | 30-35% (from racemate) |

| Chemical Purity | >98% (GC) |

| Optical Purity (ee) | >99% |

| Appearance | Colorless crystalline solid/oil |

Protocol B: Chiral Pool Synthesis (Amino Acid Route)

For more complex substitution (e.g., 2-benzylpiperazine), starting from Phenylalanine is preferred.

-

Coupling: N-Boc-L-Phenylalanine is coupled with Glycine methyl ester using EDC/HOBt.

-

Deprotection & Cyclization: Acidic deprotection (TFA/DCM) followed by basic neutralization induces intramolecular cyclization to form the diketopiperazine.

-

Reduction: The diketopiperazine is reduced using

in refluxing THF.-

Note: This step preserves the stereocenter derived from Phenylalanine.

-

Section 4: Applications in Drug Discovery (SAR)

The "Magic Methyl" Effect

In the context of chiral piperazines, the addition of a single methyl group can drastically alter the pharmacological profile.

| Compound | Structure | Ki (Target X) | Solubility (mg/mL) | Notes |

| Analog A | Achiral Piperazine | 12 nM | 0.05 | High planarity, poor metabolic stability. |

| Analog B | (S)-2-Me-Piperazine | 2 nM | 0.85 | 10x affinity boost; improved metabolic stability. |

| Analog C | (R)-2-Me-Piperazine | 450 nM | 0.80 | Steric clash in binding pocket. |

Pathway: SAR Decision Logic

When optimizing a lead series containing a piperazine, use the following logic to explore chiral space.

Figure 2: Strategic application of chiral piperazine modifications to solve common ADME/Tox issues.

Section 5: Challenges and Future Outlook

While powerful, chiral piperazines introduce complexity:

-

Racemization Risks: While 2-alkyl piperazines are generally configurationally stable, the presence of strong electron-withdrawing groups on the nitrogen can increase the acidity of the

-proton, leading to slow racemization under basic conditions. -

Cost of Goods: Chiral building blocks are significantly more expensive than their achiral counterparts. Process chemistry optimization (e.g., efficient resolution or catalytic asymmetric synthesis) is crucial early in development.

Future Trend: The integration of spirocyclic piperazines and bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane) is the next evolution, offering even greater rigidity and novel vectors for drug-target interactions.

References

-

Review of Piperazine Synthesis: Chamakuri, S., et al. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines."[2][3] Organic & Biomolecular Chemistry, 2020.[2]

-

Asymmetric Hydrogenation: Titova, Y., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[4] Organic Letters, 2018.[4]

-

Asymmetric Lithiation: O'Brien, P., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines." Journal of the American Chemical Society, 2016.[4]

-

Resolution Protocol Basis: "Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine." Google Patents (CN1456553A).

-

Medicinal Chemistry Significance: Bolognesi, M.L., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." RSC Medicinal Chemistry, 2020.[2]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Scalable Synthesis of Chiral 2-Substituted Piperazines

Abstract

Chiral 2-substituted piperazines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and antidepressants. While racemic syntheses are trivial, accessing enantiopure variants requires rigorous control over stereochemistry. This application note details a robust, scalable protocol for the synthesis of (S)-2-benzylpiperazine starting from L-Phenylalanine.[1] The methodology utilizes the Diketopiperazine (DKP) Route , chosen for its reliability, cost-effectiveness, and superior enantiomeric retention compared to resolution or metal-catalyzed cyclization strategies.

Strategic Overview: Route Selection

The synthesis of chiral piperazines generally falls into three categories. We utilize Route A for this protocol due to its high fidelity to the chiral pool.[1]

| Method | Description | Pros | Cons |

| Route A: Amino Acid Reduction (Selected) | Cyclization of dipeptides to diketopiperazines (DKP) followed by global reduction.[1] | Scalable; Uses cheap chiral pool (Amino Acids); High ee%.[1] | Requires strong reducing agents (LiAlH4); Multi-step.[1] |

| Route B: Vicinal Diamine Cyclization | Reaction of chiral 1,2-diamines with 1,2-dihaloethanes. | Fewer steps. | Prone to oligomerization; Chiral diamines are expensive.[1] |

| Route C: Resolution | Synthesis of racemate followed by chiral salt resolution (e.g., Tartaric acid).[1] | Simple chemistry. | Max 50% yield; Labor-intensive crystallization.[1] |

Reaction Scheme & Mechanism

The synthesis proceeds through three distinct phases: Peptide Coupling , Cyclization (DKP Formation) , and Global Reduction .

Figure 1: Synthetic pathway from chiral amino acid to piperazine scaffold.

Detailed Protocol

Target Molecule: (S)-2-Benzylpiperazine Starting Material: N-Boc-L-Phenylalanine (CAS: 13734-34-4)[1]

Phase 1: Dipeptide Assembly (Coupling)

Objective: Link the chiral amino acid with the glycine "linker" without racemizing the alpha-carbon.

Reagents:

-

N-Boc-L-Phenylalanine (1.0 equiv)[1]

-

Glycine ethyl ester hydrochloride (1.1 equiv)[1]

-

EDC·HCl (1.2 equiv)[1]

-

HOBt (1.2 equiv) – Critical for suppressing racemization [1]

-

DIPEA (3.0 equiv)[1]

-

DCM (10 mL per gram of SM)

Procedure:

-

Dissolve N-Boc-L-Phe in DCM at 0°C.

-

Add HOBt and EDC·HCl. Stir for 15 minutes to activate the acid.

-

Add Glycine ethyl ester HCl followed by dropwise addition of DIPEA.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1M HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.[1] Dry over Na2SO4 and concentrate.

-

Checkpoint: 1H NMR should show the ethyl ester quartet (~4.1 ppm) and the Boc singlet (~1.4 ppm).[1]

-

Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Remove the Boc group and induce intramolecular attack of the amine on the ester.

Reagents:

Procedure:

-

Dissolve the crude dipeptide in 1:1 TFA/DCM (5 mL/g). Stir for 2 hours at RT.

-

Concentrate in vacuo to remove excess TFA.[1] Co-evaporate with toluene twice to ensure removal of acid traces.[1]

-

Cyclization: Redissolve the residue in EtOAc or DCM. Add Saturated NaHCO3 and stir vigorously for 4-6 hours.

-

Note: The free amine generated in situ attacks the ethyl ester, closing the ring. The DKP product often precipitates out of the organic layer due to low solubility.

-

-

Filter the white solid precipitate.[1][2] Wash with water and ether.[1]

-

Yield Check: This step typically yields >85%.[1]

-

Stereochemical Integrity: Avoid using strong hydroxide bases (NaOH/KOH) or heating during cyclization, as this promotes epimerization at the chiral center [2].

-

Phase 3: Global Reduction (The "Hard" Chemistry)

Objective: Reduce both amide carbonyls to methylene groups using Lithium Aluminum Hydride (LiAlH4).[1]

Safety Warning: LiAlH4 is pyrophoric and reacts violently with water.[1] Perform under inert atmosphere (N2/Ar).

Reagents:

-

(S)-3-Benzyl-2,5-diketopiperazine (from Phase 2)[1]

-

LiAlH4 (4.0 - 6.0 equiv) – Excess required for bis-amide reduction[1]

-

Anhydrous THF (20 mL/g)

Procedure:

-

Suspend LiAlH4 in anhydrous THF at 0°C under Argon.

-

Add the solid DKP in portions (or via Soxhlet extractor if solubility is very low) to the LiAlH4 suspension.

-

Exotherm Alert: Addition causes gas evolution (H2).[1] Control the rate.

-

-

Heat to reflux for 16–24 hours. The mixture will turn from grey to white/off-white.[1]

-

Quenching (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, add carefully in order:

-

Stir the resulting granular precipitate for 30 mins. Filter through Celite.[1]

-

Concentrate the filtrate to obtain the crude piperazine.[1]

Troubleshooting & Optimization (E-E-A-T)

Handling Emulsions during Workup

The reduction step is notorious for aluminum emulsions.[1] If the Fieser workup fails (sticky goo), use Rochelle's Salt :

-

Add saturated potassium sodium tartrate (Rochelle's salt) solution and stir vigorously for 2-4 hours until phases separate cleanly.

Purification of the Final Amine

Piperazines are polar and basic.[1]

-

Flash Chromatography: Use DCM:MeOH:NH4OH (90:9:1).[1] The ammonia is crucial to prevent streaking on silica.[1]

-

Recrystallization: Many 2-substituted piperazines form crystalline HCl or oxalate salts.[1] Dissolve free base in EtOH, add 2 eq. of oxalic acid, and cool to crystallize.

Workflow Logic

Figure 2: Downstream processing and troubleshooting workflow for LiAlH4 reduction.

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Botti, P., et al. (1996).[1] Cyclic peptides: racemization and side reactions. Journal of Peptide Science. (Contextual grounding on DKP racemization risks).

-

Rossen, K., et al. (1993).[1] Asymmetric synthesis of 2-substituted piperazines. Tetrahedron Letters, 34(45), 7249-7252.[1] (Primary source for cyclization kinetics).[1]

-

Masters, K. S., & Flynn, B. L. (2020).[1] An efficient synthesis of chiral 2-substituted piperazines.[1][4][5][6] Journal of Organic Chemistry. (Modern optimization of the LiAlH4 reduction).

-

PubChem Compound Summary. 2-Methylpiperazine (Analogous structure data). Link[1]

Sources

- 1. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Piperazine synthesis [organic-chemistry.org]

Application Notes and Protocols for Benzyl Piperazine-1-Carboxylate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound

Initial searches for detailed application protocols for Benzyl 2-propylpiperazine-1-carboxylate hydrochloride did not yield sufficient specific data within publicly available scientific literature and patent databases. This suggests that it may be a niche intermediate with limited documented applications. However, the parent compound, Benzyl piperazine-1-carboxylate hydrochloride , is a widely utilized and well-characterized pharmaceutical intermediate.

This guide will therefore focus on the applications and protocols for Benzyl piperazine-1-carboxylate hydrochloride, providing a robust framework for its use. A concluding section will discuss the potential implications of a 2-propyl substituent on the piperazine ring, offering insights into how its presence might alter the compound's properties and applications.

Introduction to Benzyl Piperazine-1-Carboxylate Hydrochloride

Benzyl piperazine-1-carboxylate hydrochloride is a versatile bifunctional molecule extensively employed in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The benzyl carbamate (Cbz or Z) group serves as a crucial protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the second nitrogen. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic activities, including antipsychotic, antidepressant, and anxiolytic agents.[1] The strategic use of Benzyl piperazine-1-carboxylate hydrochloride enables the efficient construction of these complex molecular architectures.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 256.73 g/mol | [3] |

| CAS Number | 68160-42-9 | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | |

| Melting Point | Not available | |

| Boiling Point | 158-161 °C / 1.4 mmHg (for free base) |

Core Applications in Pharmaceutical Synthesis

The primary utility of Benzyl piperazine-1-carboxylate hydrochloride lies in its role as a mono-protected piperazine building block. The Cbz group can be selectively removed under specific conditions, typically hydrogenolysis, to unmask the second nitrogen for further reaction. This allows for a stepwise and controlled synthesis of unsymmetrically substituted piperazine derivatives.

A common synthetic strategy involves the initial alkylation or arylation of the unprotected nitrogen, followed by the deprotection of the Cbz group and subsequent reaction at the newly liberated nitrogen.

Experimental Protocols

The following protocols are illustrative examples of the use of Benzyl piperazine-1-carboxylate hydrochloride in common synthetic transformations.

Protocol 1: N-Alkylation of Benzyl piperazine-1-carboxylate

This protocol describes the alkylation of the free secondary amine of Benzyl piperazine-1-carboxylate (after neutralization of the hydrochloride salt) with an alkyl halide.

Rationale: This reaction is a fundamental step in building more complex piperazine-containing molecules. The choice of base is critical to deprotonate the piperazine nitrogen without promoting side reactions. A non-nucleophilic organic base like triethylamine is commonly used. The solvent should be inert and capable of dissolving both the piperazine derivative and the alkylating agent.

Step-by-Step Methodology:

-

Neutralization: To a stirred suspension of Benzyl piperazine-1-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL/g), add triethylamine (1.1 eq) at room temperature. Stir for 30 minutes to ensure complete neutralization.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically heated to reflux to increase the rate.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

Protocol 2: Deprotection of the Cbz Group

This protocol outlines the removal of the benzyl carbamate protecting group to yield a mono-substituted piperazine.

Rationale: Hydrogenolysis is the most common and cleanest method for Cbz deprotection, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. Palladium on carbon (Pd/C) is the standard catalyst for this transformation. The choice of solvent is important; alcohols like methanol or ethanol are typically used.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Cbz-protected piperazine derivative (1.0 eq) in methanol (20 mL/g) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of the product can be observed.

-

Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative. This product is often used in the next step without further purification.

Workflow Diagram:

Analytical Characterization

The purity and identity of Benzyl piperazine-1-carboxylate hydrochloride and its reaction products should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂) and the piperazine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons, benzylic carbon, and piperazine ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

Benzyl piperazine-1-carboxylate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin and eye irritant.[4]

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Potential Influence of a 2-Propyl Substituent

The introduction of a propyl group at the 2-position of the piperazine ring in this compound would introduce several key changes compared to the parent compound:

-

Chirality: The 2-position would become a stereocenter, leading to the existence of (R) and (S) enantiomers. This is a critical consideration in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities and metabolic profiles.

-

Steric Hindrance: The propyl group would introduce steric bulk around the adjacent nitrogen atom. This could influence the regioselectivity and rate of reactions at this nitrogen. For example, alkylation at the 3-position nitrogen might be favored over the more hindered 1-position nitrogen (after deprotection).

-

Lipophilicity: The addition of a propyl group would increase the lipophilicity of the molecule. This could affect its solubility in different solvents and its partitioning behavior during extractions and chromatography. In a final drug molecule, this increased lipophilicity could impact properties such as membrane permeability and metabolic stability.

-

Conformational Changes: The propyl group could influence the preferred chair conformation of the piperazine ring, which might affect its binding to biological targets in downstream applications.

These factors would necessitate careful consideration and optimization of reaction conditions when using a 2-propyl substituted analogue in a synthetic sequence.

Conclusion

Benzyl piperazine-1-carboxylate hydrochloride is a valuable and versatile intermediate in pharmaceutical chemistry. Its mono-protected nature allows for the controlled and sequential functionalization of the piperazine ring, a key structural motif in many drugs. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. While specific data on the 2-propyl derivative is scarce, the principles outlined for the parent compound provide a strong starting point for the development of synthetic routes involving this and other substituted piperazine intermediates.

References

-

PubChem Compound Summary for CID 19760900, Benzyl piperazine-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Benzyl piperazine-1-carboxylate hydrochloride. PubChem. [Link]

-

Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride | 2158302-02-2 [chemicalbook.com]

- 3. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride via RP-HPLC

Executive Summary & Strategic Rationale

This protocol details the purification of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (Cbz-2-propylpiperazine·HCl). This molecule presents a classic "push-pull" separation challenge: it contains a hydrophobic Benzyloxycarbonyl (Cbz) protecting group and a basic, ionizable secondary amine on the piperazine ring.

The Core Challenge: Direct purification using Hydrochloric Acid (HCl) as a mobile phase modifier is often avoided in modern stainless-steel HPLC systems due to corrosion risks. Furthermore, HCl often yields broader peaks compared to fluoro-organic acids like Trifluoroacetic Acid (TFA) or Formic Acid (FA) due to slower kinetics at the stationary phase interface.

The Solution: This protocol utilizes a "Purify-then-Exchange" strategy. We employ TFA during the Reverse Phase (RP) purification to maximize peak sharpness (resolution) and loading capacity. Following isolation, a specific lyophilization-based salt exchange cycle converts the intermediate TFA salt into the desired Hydrochloride salt. This ensures both high chromatographic purity (>98%) and the correct pharmaceutical salt form.

Compound Properties & Solubility Profile

| Property | Description | Chromatographic Implication |

| Structure | Cbz-protected piperazine with a propyl side chain. | Amphiphilic: Retains well on C18 but requires organic content >30% for elution. |

| Ionization | Secondary amine (Piperazine N4). | pH Sensitive: Must be kept acidic (pH < 3) during chromatography to ensure full protonation ( |

| UV Absorbance | Aromatic Cbz group ( | Detection: Dual-wavelength monitoring. 210 nm for high sensitivity; 254 nm for specificity to the Cbz group. |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile. | Loading: Dissolve crude in 50:50 Water:Acetonitrile or pure DMSO for injection. |

Workflow Visualization

Figure 1: The "Purify-then-Exchange" workflow ensures high resolution using TFA followed by conversion to the desired HCl salt form.

Phase 1: Analytical Scouting (Method Development)

Before consuming large amounts of crude material, establish the elution profile.

Instrumentation & Conditions

-

System: Analytical HPLC (e.g., Agilent 1200/1260 or Waters Alliance).

-

Column: C18, 4.6 x 100 mm, 3.5 µm or 5 µm (Recommended: Waters XBridge C18 or Phenomenex Luna C18(2)).

-

Why: These columns are robust at low pH and provide excellent peak shape for basic amines.

-

-

Mobile Phase A: Water + 0.05% TFA (v/v).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.05% TFA (v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C or Ambient.

-

Detection: UV 210 nm and 254 nm.

Generic Scouting Gradient

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection hold |

| 15.0 | 95 | Linear Ramp |

| 17.0 | 95 | Wash |

| 17.1 | 5 | Re-equilibration |

| 22.0 | 5 | End |

Data Analysis:

-

Inject 10 µL of crude sample (1 mg/mL).

-

Locate the target peak (likely eluting between 40-60% B due to the Cbz group).

-

Note the %B at which the peak elutes (

).

Phase 2: Preparative Purification

Scale up using a Focused Gradient . This shallow gradient maximizes separation power around the target peak.

Calculation of Focused Gradient

If the target elutes at 50% B in the scouting run:

-

Start:

(e.g., 40%) -

End:

(e.g., 60%) -

Duration: 10–15 minutes.

Preparative Protocol

-

Column: Prep C18, 19 x 150 mm (or 30 x 150 mm for >500 mg loads), 5 µm or 10 µm.

-

Flow Rate: 15–25 mL/min (for 19mm ID columns).

-

Loading:

-

Dissolve crude in minimal DMSO or 50:50 ACN:Water.

-

Filter through a 0.45 µm PTFE syringe filter to protect the column.

-

Guideline: For a 19x150mm column, load 50–150 mg per injection depending on separation difficulty.

-

Fraction Collection Logic:

-

Mode: Slope + Threshold.

-

Strategy: Collect the main peak heart-cut. Discard the front and tail if impurities are close eluting.

-

Storage: Keep fractions chilled (4°C) to prevent degradation, although Cbz-piperazines are generally stable.

Phase 3: Salt Exchange (TFA to HCl)

This is the most critical step for meeting the "Hydrochloride" requirement. The prep fractions currently contain the Trifluoroacetate salt.

The "Freeze-Dry" Exchange Method

This method relies on the volatility of TFA and the stronger acidity of HCl to drive the equilibrium.

Protocol:

-

Initial Drying: Combine pure fractions and lyophilize (freeze-dry) to obtain the intermediate TFA salt powder.

-

Resuspension: Dissolve the powder in 0.1 M HCl (aq) .

-

Ratio: Use approximately 10–20 mL of 0.1 M HCl per gram of compound.

-

Note: If the compound is not fully soluble in 0.1 M HCl, add a minimal amount of Methanol (up to 20%) to aid solubility.

-

-

Lyophilization (Cycle 1): Freeze and lyophilize the solution. The excess HCl and displaced TFA will sublime.

-

Repetition (Cycle 2 & 3):

-

Final Polish: Redissolve in pure Water (or Water/MeOH) and lyophilize one last time to remove any trace excess HCl, leaving the stoichiometric Hydrochloride salt.

Quality Control (Self-Validation)

Before release, validate the success of the protocol.

-

HPLC Purity Check:

-

Run the final product on the analytical method (Section 4).

-

Acceptance Criteria: Purity > 95% (or >98% for pharma grade).

-

-

Counterion Confirmation (Chloride Test):

-

1H-NMR:

-

Verify the integrity of the Cbz group (multiplet at 7.3-7.4 ppm) and the propyl chain.

-

Ensure no residual TFA signals (using 19F-NMR is the gold standard; absence of signal at -76 ppm confirms successful salt exchange).

-

References

-

Piperazine Purification Strategies

-

Salt Exchange Methodology

-

Compound Data (Grounding)

Sources

Asymmetric synthesis of 2-propylpiperazine derivatives

Executive Summary

The 2-propylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antifungal agents, GPCR ligands, and protease inhibitors. The introduction of the propyl group at the C2 position imparts specific lipophilicity (

However, the synthesis of this scaffold presents two distinct challenges:

-

Chiral Fidelity: Preventing racemization during the cyclization or reduction steps.

-

Regioselectivity: Differentiating the

and

This guide details two validated protocols for the synthesis of (S)-2-propylpiperazine (and its derivatives). Method A utilizes the "Chiral Pool" approach (starting from L-Norvaline) and is recommended for discovery-phase medicinal chemistry requiring

Strategic Pathway Selection

The choice of method depends on the scale and required optical purity.

Figure 1: Decision matrix for selecting the synthetic route based on scale and purity requirements.

Method A: The Chiral Pool Approach (Diketopiperazine Route)

This method relies on (S)-2-aminopentanoic acid (L-Norvaline) as the source of chirality. The strategy involves forming a diketopiperazine (DKP) intermediate, which locks the stereochemistry before reduction.

Core Mechanism

-

Coupling: L-Norvaline ester is coupled with N-protected Glycine.

-

Cyclization: Deprotection triggers intramolecular cyclization to form the 3-propyl-2,5-diketopiperazine.

-

Reduction: The amide carbonyls are reduced to methylenes using Borane or Lithium Aluminum Hydride (LAH).

Protocol Workflow

Step 1: Synthesis of Dipeptide Precursor

Reagents: N-Boc-Glycine, L-Norvaline Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, DCM.

-

Charge a round-bottom flask with N-Boc-Glycine (

equiv) and L-Norvaline Methyl Ester HCl ( -

Cool to

C. Add DIPEA ( -

Add HOBt (

equiv) followed by EDC·HCl ( -

Stir at

C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours. -

Workup: Wash with

N HCl, sat. -

QC Check:

H NMR should show distinct Boc-tert-butyl singlet (

Step 2: Cyclization to (S)-3-propylpiperazine-2,5-dione

Reagents: TFA, DCM, Et3N, MeOH.

-

Dissolve the crude dipeptide in DCM/TFA (

ratio). Stir for 2 hours to remove the Boc group. -

Concentrate in vacuo to remove excess TFA (Critical: Residual TFA can interfere with cyclization).

-

Redissolve the residue in Methanol (

M). -

Add Triethylamine (

) until pH -

Reflux for 16–24 hours. The free amine attacks the methyl ester, closing the ring.

-

Isolation: Cool to

C. The DKP product often precipitates as a white solid. Filter and wash with cold ether.-

Yield Target:

-

Chiral Check: Verify specific rotation

.

-

Step 3: Global Reduction to (S)-2-propylpiperazine

Reagents: Borane-THF complex (1.0 M), HCl, MeOH.

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet.

-

Charge the DKP solid (

equiv) and anhydrous THF. -

Add

( -

Reflux the mixture for 24 hours. The solution usually turns clear.

-

Quench: Cool to

C. Carefully add Methanol until gas evolution ceases. -

Acid Hydrolysis: Add conc. HCl (

equiv relative to Borane) and reflux for 1 hour. This breaks the boron-amine complex. -

Workup: Basify with

NaOH to pH -

Purification: Distillation or recrystallization of the dihydrochloride salt.

Figure 2: Synthetic pathway for Method A (Chiral Pool).

Method B: Asymmetric Hydrogenation (Catalytic Route)

This method is ideal for generating the scaffold from the aromatic precursor 2-propylpyrazine . While 2-propylpyrazine is achiral, the use of a chiral transition metal catalyst induces stereoselectivity during the saturation of the ring.

Core Mechanism